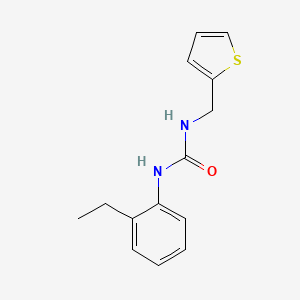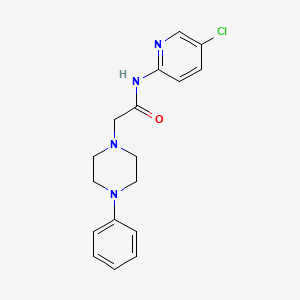![molecular formula C18H20N4O B5361628 6-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}nicotinonitrile](/img/structure/B5361628.png)
6-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}nicotinonitrile, also known as MPMN, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications. MPMN is a nicotinic acetylcholine receptor agonist that has been shown to have promising effects in various studies.
Mécanisme D'action
6-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}nicotinonitrile acts as an agonist of the nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely distributed in the central and peripheral nervous systems. The binding of this compound to the receptor leads to the opening of the ion channel, which results in the influx of cations such as sodium and calcium. This influx of cations leads to the depolarization of the cell membrane and the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different systems. In the central nervous system, this compound has been shown to improve cognitive function and memory, increase dopamine release, and reduce amyloid-beta levels. In the peripheral nervous system, this compound has been shown to improve neuromuscular transmission and reduce inflammation. In the cardiovascular system, this compound has been shown to have vasodilatory effects and improve cardiac function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}nicotinonitrile in lab experiments is its specificity for the nicotinic acetylcholine receptor. This allows researchers to study the effects of nicotinic receptor activation without the confounding effects of other neurotransmitter systems. However, one of the limitations of using this compound is its relatively short half-life, which requires frequent dosing in animal models.
Orientations Futures
There are several future directions for research on 6-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}nicotinonitrile. One direction is to investigate the potential therapeutic applications of this compound in various disease models. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in more detail, including its metabolism and elimination pathways. Additionally, the development of more potent and selective nicotinic receptor agonists based on the structure of this compound could lead to the discovery of new therapeutic agents.
Méthodes De Synthèse
The synthesis of 6-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}nicotinonitrile involves the reaction of 4-methoxyaniline with 3-(piperidin-1-yl) nicotinonitrile in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism and yields this compound as the final product. The synthesis of this compound has been successfully carried out in various laboratories, and the purity of the compound has been confirmed through various analytical techniques such as NMR spectroscopy and HPLC.
Applications De Recherche Scientifique
6-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}nicotinonitrile has been shown to have potential therapeutic applications in various fields such as neurology, oncology, and cardiology. In neurology, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In oncology, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In cardiology, this compound has been shown to have vasodilatory effects and improve cardiac function in animal models of heart failure.
Propriétés
IUPAC Name |
6-[3-(4-methoxyanilino)piperidin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-23-17-7-5-15(6-8-17)21-16-3-2-10-22(13-16)18-9-4-14(11-19)12-20-18/h4-9,12,16,21H,2-3,10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYVXOQTGMELRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CCCN(C2)C3=NC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-[4-(ethylsulfonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5361592.png)
![3-{[2-(1-naphthoylamino)-3-phenylacryloyl]amino}benzoic acid](/img/structure/B5361599.png)
![2-{2-[(3,4-dichlorophenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5361602.png)
![6-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-1-methyl-1H-indole](/img/structure/B5361607.png)
![6-(methoxymethyl)-1-methyl-4-[(1S*,5R*)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5361612.png)

![3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one](/img/structure/B5361616.png)
![4-(3-methoxybenzyl)-3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-piperazinone](/img/structure/B5361619.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5361626.png)
